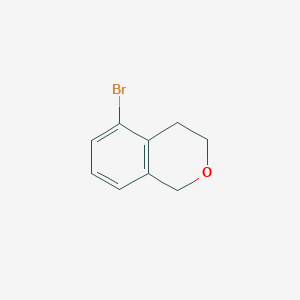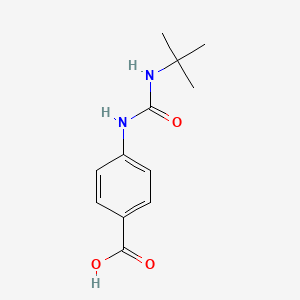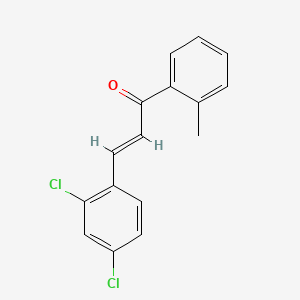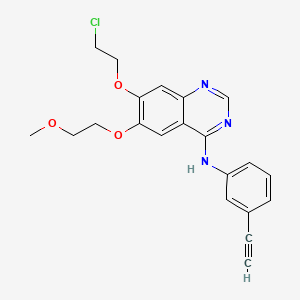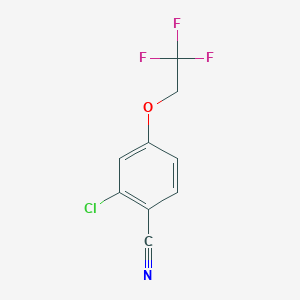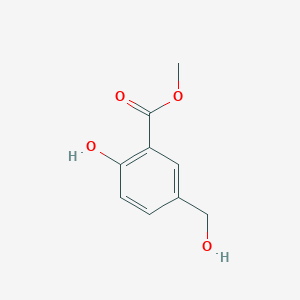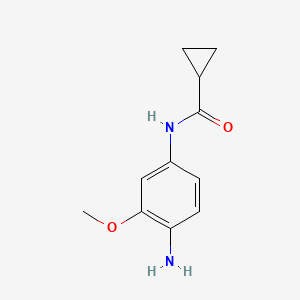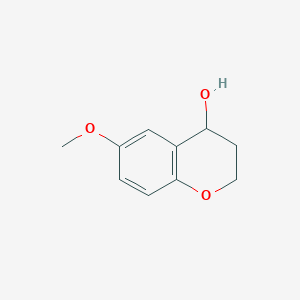
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Übersicht
Beschreibung
“6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound that belongs to the class of organic compounds known as dihydropyrans . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O . The IUPAC name of the compound is “2H-1-Benzopyran, 3,4-dihydro-” and it has a molecular weight of 134.1751 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 134.1751 . More detailed properties such as melting point, boiling point, and solubility were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound "6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol" exhibits promising applications in the development of new anticancer drugs. Research has shown compounds like (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, closely related to the given compound, have significant tumor specificity with minimal keratinocyte toxicity. This specificity is crucial for reducing side effects commonly associated with cancer treatments. The mechanism involves inducing apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines by potentially down-regulating the glycerophospholipid pathway. Modifying such compounds to introduce appropriate functional groups could lead to the manufacture of new types of anticancer drugs that are safer for patients (Sugita et al., 2017).
Pharmacological Properties
Osthole, closely related to "this compound", has been extensively reviewed for its biological and pharmacological properties. It is a natural product found in various medicinal plants and demonstrates a range of pharmacological actions such as neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These activities are primarily related to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing the compound's potential as a multi-target alternative medicine (Zhong-rong Zhang et al., 2015).
Antioxidant Properties
Chromones, including "this compound", are identified for their antioxidant properties, crucial in neutralizing active oxygen and cutting off free radical processes that can delay or inhibit cellular impairment leading to various diseases. The antioxidant activity of chromones is associated with their ability to scavenge radicals, which is essential for preventing oxidative stress-related diseases. The structural features, such as the double bond, the carbonyl group of the chromone, and specific hydroxyl groups, are vital for their radical scavenging activity (Yadav et al., 2014).
Hepatocellular Carcinoma Treatment Potential
Baicalein, structurally related to "this compound", has been researched for its potential as a novel anticancer drug for hepatocellular carcinoma (HCC) treatment. Its anti-cancer effects on HCC and the underlying molecular mechanisms have been summarized, demonstrating significant potential for development into a therapeutic drug. Baicalein's ability to affect biological processes such as cell proliferation, metastasis, apoptosis, and autophagy in HCC cells highlights its therapeutic potential with minimal side effects (Bie et al., 2017).
Eigenschaften
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGASJUMDXLFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)
